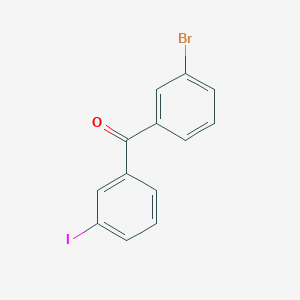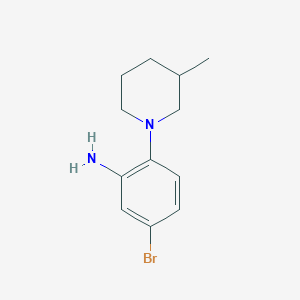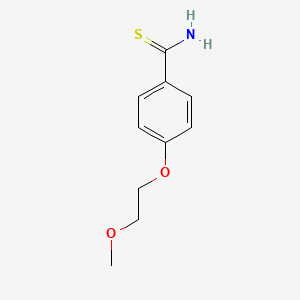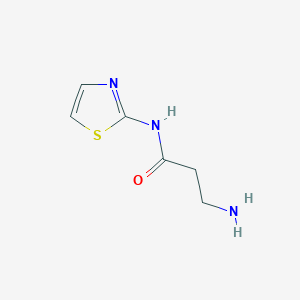
3-Bromo-3'-iodobenzophenone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Bromo-3’-iodobenzophenone is an organic compound with the molecular formula C13H8BrIO. It is a halogenated benzophenone derivative that contains both bromine and iodine atoms. The compound is a white to light tan solid .
Preparation Methods
The synthesis of 3-Bromo-3’-iodobenzophenone typically involves halogenation reactions. One common method is the bromination of 3’-iodobenzophenone using bromine or a brominating agent under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, and the product is purified through recrystallization . Industrial production methods may involve similar halogenation processes but on a larger scale with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
3-Bromo-3’-iodobenzophenone undergoes various types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions where the bromine or iodine atoms are replaced by other nucleophiles. Common reagents for these reactions include organometallic compounds and halide salts.
Coupling Reactions: It is often used in Suzuki-Miyaura coupling reactions, where it reacts with boronic acids in the presence of a palladium catalyst to form biaryl compounds.
Reduction Reactions: The carbonyl group in 3-Bromo-3’-iodobenzophenone can be reduced to form the corresponding alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Scientific Research Applications
3-Bromo-3’-iodobenzophenone has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules through coupling reactions.
Biology: The compound can be used in the synthesis of biologically active molecules, including potential pharmaceuticals.
Medicine: Research into its derivatives may lead to the development of new drugs with therapeutic properties.
Mechanism of Action
The mechanism of action of 3-Bromo-3’-iodobenzophenone depends on the specific reactions it undergoes. In coupling reactions, for example, the compound acts as an electrophile, with the bromine or iodine atoms being replaced by other groups through the action of a catalyst. The molecular targets and pathways involved vary depending on the specific application and reaction conditions .
Comparison with Similar Compounds
3-Bromo-3’-iodobenzophenone can be compared to other halogenated benzophenone derivatives, such as:
3-Bromo-4’-iodobenzophenone: Similar in structure but with different positions of the halogen atoms, leading to variations in reactivity and applications.
4-Bromo-3’-iodobenzophenone: Another positional isomer with distinct chemical properties.
3-Chloro-3’-iodobenzophenone: Contains chlorine instead of bromine, which affects its reactivity and the types of reactions it can undergo.
These comparisons highlight the uniqueness of 3-Bromo-3’-iodobenzophenone in terms of its specific halogenation pattern and the resulting chemical properties.
Properties
IUPAC Name |
(3-bromophenyl)-(3-iodophenyl)methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8BrIO/c14-11-5-1-3-9(7-11)13(16)10-4-2-6-12(15)8-10/h1-8H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BIMBTNYEGFSFDW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)C(=O)C2=CC(=CC=C2)I |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8BrIO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60641498 |
Source


|
| Record name | (3-Bromophenyl)(3-iodophenyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60641498 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
387.01 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
890098-12-1 |
Source


|
| Record name | (3-Bromophenyl)(3-iodophenyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60641498 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![5-Bromo-2-[3,4-dihydro-2(1H)-isoquinolinyl]aniline](/img/structure/B1292164.png)







